molecular formula C6H9N3O2 B2621152 (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 893762-29-3

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B2621152
CAS No.: 893762-29-3
M. Wt: 155.157
InChI Key: BDYOKCOSDFEZDZ-UHFFFAOYSA-N
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Description

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ethanone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides.

Scientific Research Applications

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-4-7-5(9-8-4)3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYOKCOSDFEZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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